molecular formula C17H14N2O3S B2390654 N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide CAS No. 885572-29-2

N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2390654
CAS No.: 885572-29-2
M. Wt: 326.37
InChI Key: CEJBCLWKABSEOC-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindolinone core and the p-tolylthio group in its structure suggests that it may exhibit interesting pharmacological properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: It could be investigated for its potential therapeutic properties in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide typically involves the reaction of isoindolinone derivatives with p-tolylthioacetamide under specific conditions. One common method includes:

    Starting Materials: Isoindolinone derivative, p-tolylthioacetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The isoindolinone derivative is first activated by the base, followed by the addition of p-tolylthioacetamide. The reaction mixture is then stirred at an elevated temperature until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, compounds with an isoindolinone core can interact with various enzymes or receptors, modulating their activity. The p-tolylthio group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-4-yl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a p-tolylthio group.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide is unique due to the presence of the p-tolylthio group, which may impart distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-5-7-11(8-6-10)23-9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJBCLWKABSEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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